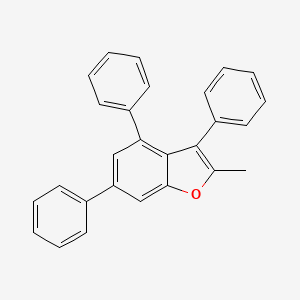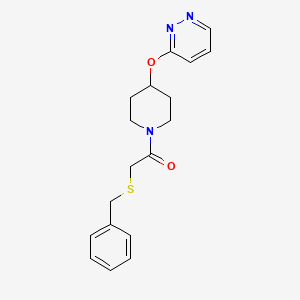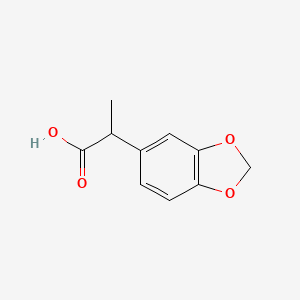
2-Methyl-3,4,6-triphenyl-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3,4,6-triphenyl-1-benzofuran, also known as MTTP, is a synthetic compound that belongs to the family of benzofurans. This molecule has gained significant attention in the scientific community due to its unique properties, such as its ability to act as a fluorescent probe for biological molecules. MTTP has been synthesized using various methods, and its applications in scientific research are diverse.
Mécanisme D'action
2-Methyl-3,4,6-triphenyl-1-benzofuran acts as a fluorescent probe by undergoing a photoinduced electron transfer (PET) process. In the absence of a biological molecule, 2-Methyl-3,4,6-triphenyl-1-benzofuran emits fluorescence at a wavelength of 560 nm. However, when 2-Methyl-3,4,6-triphenyl-1-benzofuran is bound to a biological molecule, the PET process is disrupted, resulting in a shift in the emission wavelength. The degree of shift in the emission wavelength depends on the nature of the biological molecule and the binding affinity of 2-Methyl-3,4,6-triphenyl-1-benzofuran.
Biochemical and Physiological Effects
2-Methyl-3,4,6-triphenyl-1-benzofuran has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used to study the localization and dynamics of biomolecules in living cells without affecting their function. 2-Methyl-3,4,6-triphenyl-1-benzofuran has also been used to study the interaction of drugs with proteins and to monitor the activity of enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-3,4,6-triphenyl-1-benzofuran has several advantages for lab experiments, such as its high sensitivity, selectivity, and compatibility with living cells. It can be used to study the structure and function of biomolecules in real-time, without the need for labeling or genetic modification. However, 2-Methyl-3,4,6-triphenyl-1-benzofuran has some limitations, such as its limited solubility in aqueous solutions and its sensitivity to environmental factors, such as pH and temperature.
Orientations Futures
2-Methyl-3,4,6-triphenyl-1-benzofuran has great potential for future applications in scientific research. One possible direction is the development of 2-Methyl-3,4,6-triphenyl-1-benzofuran-based sensors for detecting specific biomolecules in complex biological environments. Another direction is the use of 2-Methyl-3,4,6-triphenyl-1-benzofuran as a tool for drug discovery, by screening large libraries of compounds for their ability to interact with specific proteins. Additionally, 2-Methyl-3,4,6-triphenyl-1-benzofuran can be used to study the dynamics of biological processes, such as protein folding and unfolding, and the formation of protein complexes.
Méthodes De Synthèse
2-Methyl-3,4,6-triphenyl-1-benzofuran can be synthesized using several methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Wittig reaction. The Suzuki-Miyaura coupling reaction involves the reaction of a boronic acid derivative and an aryl halide in the presence of a palladium catalyst. The Heck reaction involves the reaction of an aryl halide and an alkene in the presence of a palladium catalyst. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. These methods have been used to synthesize 2-Methyl-3,4,6-triphenyl-1-benzofuran with high yields and purity.
Applications De Recherche Scientifique
2-Methyl-3,4,6-triphenyl-1-benzofuran has been widely used as a fluorescent probe for biological molecules, such as proteins, nucleic acids, and lipids. It has been used to study protein-protein interactions, DNA-protein interactions, and lipid-protein interactions. 2-Methyl-3,4,6-triphenyl-1-benzofuran has also been used to study the structure and function of biomolecules in living cells. Furthermore, 2-Methyl-3,4,6-triphenyl-1-benzofuran has been used as a sensor for detecting metal ions and as a catalyst for organic reactions.
Propriétés
IUPAC Name |
2-methyl-3,4,6-triphenyl-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O/c1-19-26(22-15-9-4-10-16-22)27-24(21-13-7-3-8-14-21)17-23(18-25(27)28-19)20-11-5-2-6-12-20/h2-18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBUNTLGNZAYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C(C=C2O1)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3,4,6-triphenyl-1-benzofuran | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2514218.png)






![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2514230.png)




![2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2514238.png)